![molecular formula C24H22N4O3S2 B2926455 N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1005304-10-8](/img/structure/B2926455.png)
N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridazine ring, and methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.
Pyridazine Ring Formation: The pyridazine ring is synthesized separately, often involving the reaction of hydrazine derivatives with diketones.
Coupling Reactions: The thiazole and pyridazine rings are then coupled using appropriate linkers and reagents, such as sulfur-containing compounds, to form the desired structure.
Final Modifications: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, and the final acetamide group is added via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced aromatic rings, amines.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide: Unique due to its combination of thiazole, pyridazine, and methoxyphenyl groups.
This compound: Similar compounds may include those with variations in the substituents on the aromatic rings or different linkers between the rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article synthesizes available data on its biological activity, focusing on its mechanism, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A methoxyphenyl group
- A thiazole moiety
- A pyridazine ring
- A sulfanyl linkage
This intricate arrangement is believed to contribute to its biological properties.
Research indicates that compounds with similar structures may exert their effects through multiple mechanisms:
- Tubulin Inhibition : Many thiazole derivatives are known to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The presence of the thiazole and pyridazine rings suggests potential inhibitory activity against specific enzymes, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Antiproliferative Effects
Studies have shown that related thiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to this compound demonstrated IC50 values ranging from 0.36 to 0.86 μM in human cancer cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
10s | SGC-7901 | 0.36 |
10s | Other lines | 0.86 |
Enzyme Inhibition
The compound's structural features suggest it may inhibit carbonic anhydrase IX (CA IX), which has been associated with aggressive tumor phenotypes. For example:
- Selectivity : Newer benzenesulfonamides derived from thiazoles showed IC50 values for CA IX ranging from 10.93 to 25.06 nM, indicating high potency and selectivity over CA II .
Case Studies
- Thiazole Derivatives in Cancer Research : A study synthesized various thiazole derivatives and evaluated their antiproliferative activities. The most potent derivative exhibited significant cell cycle arrest at the G2/M phase, supporting the hypothesis that this compound may have similar effects .
- Apoptosis Induction : Another investigation highlighted that certain thiazolone compounds induced apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in apoptotic markers compared to controls . This suggests that this compound could also activate apoptotic pathways.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-23(33-24(25-15)16-5-4-6-19(13-16)31-3)20-11-12-22(28-27-20)32-14-21(29)26-17-7-9-18(30-2)10-8-17/h4-13H,14H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTRBPKHHKUKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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